molecular formula C7H6F3NO2S B2618090 2-Trifluoromethanesulfonylaniline CAS No. 17095-18-0

2-Trifluoromethanesulfonylaniline

Cat. No. B2618090
CAS RN: 17095-18-0
M. Wt: 225.19
InChI Key: IVCPCVYYLSLUSY-UHFFFAOYSA-N
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Description

2-Trifluoromethanesulfonylaniline is an organic compound with the CAS Number: 17095-18-0 . It has a molecular weight of 225.19 and its IUPAC name is 2-[(trifluoromethyl)sulfonyl]phenylamine .


Synthesis Analysis

The synthesis of 2-Trifluoromethanesulfonylaniline can be achieved from Trifluoromethanesulfonyl chloride and N-Phenylhydroxylamine . The reaction conditions involve the use of triethylamine in dichloromethane at 0°C under an inert atmosphere .


Molecular Structure Analysis

The molecular formula of 2-Trifluoromethanesulfonylaniline is C7H6F3NO2S . It belongs to the aniline group of chemicals.


Physical And Chemical Properties Analysis

2-Trifluoromethanesulfonylaniline is a powder with a melting point of 43-44°C . It has a density of 1.502±0.06 g/cm3 .

Safety and Hazards

The compound is classified as a hazard under the GHS07 classification . It has hazard statements H315, H319, H335, indicating that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective clothing .

Future Directions

The trifluoromethyl group, which is present in 2-Trifluoromethanesulfonylaniline, is known for its abundance in more than 20% of pharmaceutical and agrochemical products . This is due to the enhanced lipophilicity, metabolic stability, and pharmacokinetic properties of organofluorides . Therefore, the future directions of this compound could involve further improvements in the field of trifluoromethylation reactions, which could enhance the development of agrochemical drugs .

Mechanism of Action

Target of Action

The primary targets of 2-Trifluoromethanesulfonylaniline are currently unknown. This compound is a chemical reagent and its targets would depend on the specific reaction it is used in .

Mode of Action

The mode of action of 2-Trifluoromethanesulfonylaniline is also dependent on the specific chemical reaction it is involved in. As a reagent, it can participate in various chemical reactions, interacting with different targets to bring about changes in the molecular structure .

Biochemical Pathways

Given its role as a chemical reagent, it could potentially be involved in a variety of biochemical pathways depending on the specific context of its use .

Pharmacokinetics

As a chemical reagent, it is typically handled under controlled laboratory conditions, and its bioavailability would depend on the specific context of its use .

Result of Action

The molecular and cellular effects of 2-Trifluoromethanesulfonylaniline’s action would depend on the specific reaction it is used in. As a reagent, it can cause various changes at the molecular and cellular level depending on the targets it interacts with .

Action Environment

The action, efficacy, and stability of 2-Trifluoromethanesulfonylaniline can be influenced by various environmental factors. These can include temperature, pH, and the presence of other chemicals. These factors can affect the rate and outcome of the reactions that 2-Trifluoromethanesulfonylaniline participates in .

properties

IUPAC Name

2-(trifluoromethylsulfonyl)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F3NO2S/c8-7(9,10)14(12,13)6-4-2-1-3-5(6)11/h1-4H,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVCPCVYYLSLUSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N)S(=O)(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F3NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Trifluoromethanesulfonylaniline

CAS RN

17095-18-0
Record name 2-trifluoromethanesulfonylaniline
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